

# 2,6-Bis(trifluoromethyl)benzoic acid molecular structure and formula

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## Compound of Interest

Compound Name: 2,6-Bis(trifluoromethyl)benzoic acid

Cat. No.: B123172

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## A Technical Guide to 2,6-Bis(trifluoromethyl)benzoic Acid

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2,6-Bis(trifluoromethyl)benzoic acid**, a key fluorinated building block in modern chemistry. It details the compound's molecular structure, physicochemical properties, crystallographic data, and experimental protocols for its purification and characterization. This guide is intended for professionals in research, chemical synthesis, and drug development who utilize specialized organic intermediates.

## Molecular Structure and Chemical Formula

**2,6-Bis(trifluoromethyl)benzoic acid** is an organic compound featuring a benzoic acid core substituted with two trifluoromethyl ( $-CF_3$ ) groups at the ortho positions. This substitution pattern imparts unique steric and electronic properties to the molecule.

- IUPAC Name: **2,6-bis(trifluoromethyl)benzoic acid**[\[1\]](#)[\[2\]](#)
- Chemical Formula:  $C_9H_4F_6O_2$ [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Synonyms: 2,6-di(Trifluoromethyl)benzoic acid, Benzoic acid, 2,6-bis(trifluoromethyl)-[\[2\]](#)[\[4\]](#)[\[6\]](#)



The steric hindrance caused by the two bulky trifluoromethyl groups forces the carboxylic acid moiety to twist out of the plane of the benzene ring.<sup>[5]</sup>

Caption: Molecular structure of **2,6-Bis(trifluoromethyl)benzoic acid**.

## Physicochemical Properties

The key identifiers and physical properties of **2,6-Bis(trifluoromethyl)benzoic acid** are summarized in the table below.

Property	Value	Reference
CAS Number	24821-22-5	<sup>[1][2][3][7]</sup>
Molecular Weight	258.12 g/mol	<sup>[2][5][6]</sup>
Appearance	White to pale cream crystalline powder	<sup>[1][8]</sup>
Melting Point	138-140 °C	<sup>[9]</sup>
Boiling Point	219.5 °C	<sup>[9]</sup>
SMILES String	<chem>OC(=O)c1c(cccc1C(F)(F)F)C(F)(F)F</chem>	<sup>[1]</sup>
InChI Key	XZNLSDPNMNVCRE-UHFFFAOYSA-N	<sup>[1][2]</sup>

## Crystallography and Solid-State Structure

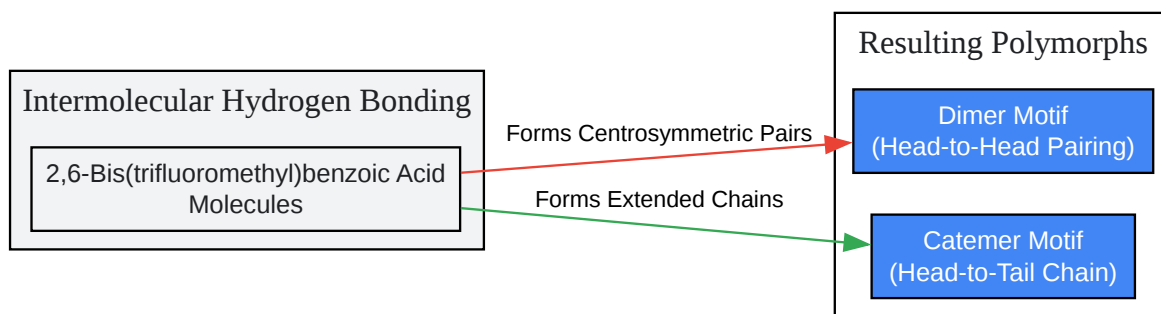
The solid-state structure of **2,6-Bis(trifluoromethyl)benzoic acid** is notable for its polymorphism. At least two distinct polymorphic forms have been identified, differing in their hydrogen-bonding motifs. This structural diversity is driven by the steric crowding of the ortho-trifluoromethyl groups, which prevents the planar conformation typical of simpler benzoic acids.

- Polymorph I (Catemeric): In this form, the molecules are linked by intermolecular O—H⋯O hydrogen bonds between the carboxyl groups, forming an extended chain or "catemer".<sup>[5]</sup> The dihedral angles between the benzene ring and the carboxyl group are significantly



twisted, measured at  $71.5^\circ$  and  $99.3^\circ$  in the two independent molecules within the asymmetric unit.[5]

- Polymorph II (Dimeric): A second polymorph features the more common dimeric structure, where pairs of molecules form hydrogen-bonded dimers about inversion centers.[10]



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Caption: Hydrogen bonding motifs leading to dimeric or catemeric polymorphs.

The crystallographic data for both polymorphs are detailed below.



Parameter	Polymorph I (Catemer)[5]	Polymorph II (Dimer)[10]
Crystal System	Monoclinic	Triclinic
Space Group	P 2 <sub>1</sub> /c	P-1
a (Å)	10.873 (2)	10.312 (2)
b (Å)	15.755 (3)	11.243 (2)
c (Å)	11.561 (2)	21.283 (4)
α (°)	90	79.565 (3)
β (°)	94.961 (2)	88.961 (3)
γ (°)	90	85.125 (3)
Volume (Å <sup>3</sup> )	1973.0 (6)	2418.0 (9)
Z	8	10
Temperature (K)	296	100

## Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of **2,6-Bis(trifluoromethyl)benzoic acid**.

A common method for obtaining high-purity crystalline material involves the following steps, adapted from literature describing the isolation of the compound.[5]

- **Acidification:** The crude potassium benzoate salt of the acid is dissolved in water and acidified using concentrated hydrochloric acid (HCl) until the solution is strongly acidic, causing the free benzoic acid to precipitate as an oil or solid.
- **Extraction:** The aqueous mixture is extracted with an organic solvent, such as toluene, to transfer the product into the organic phase.
- **Drying:** The organic fraction is dried over an anhydrous drying agent, like magnesium sulfate (MgSO<sub>4</sub>), to remove residual water.

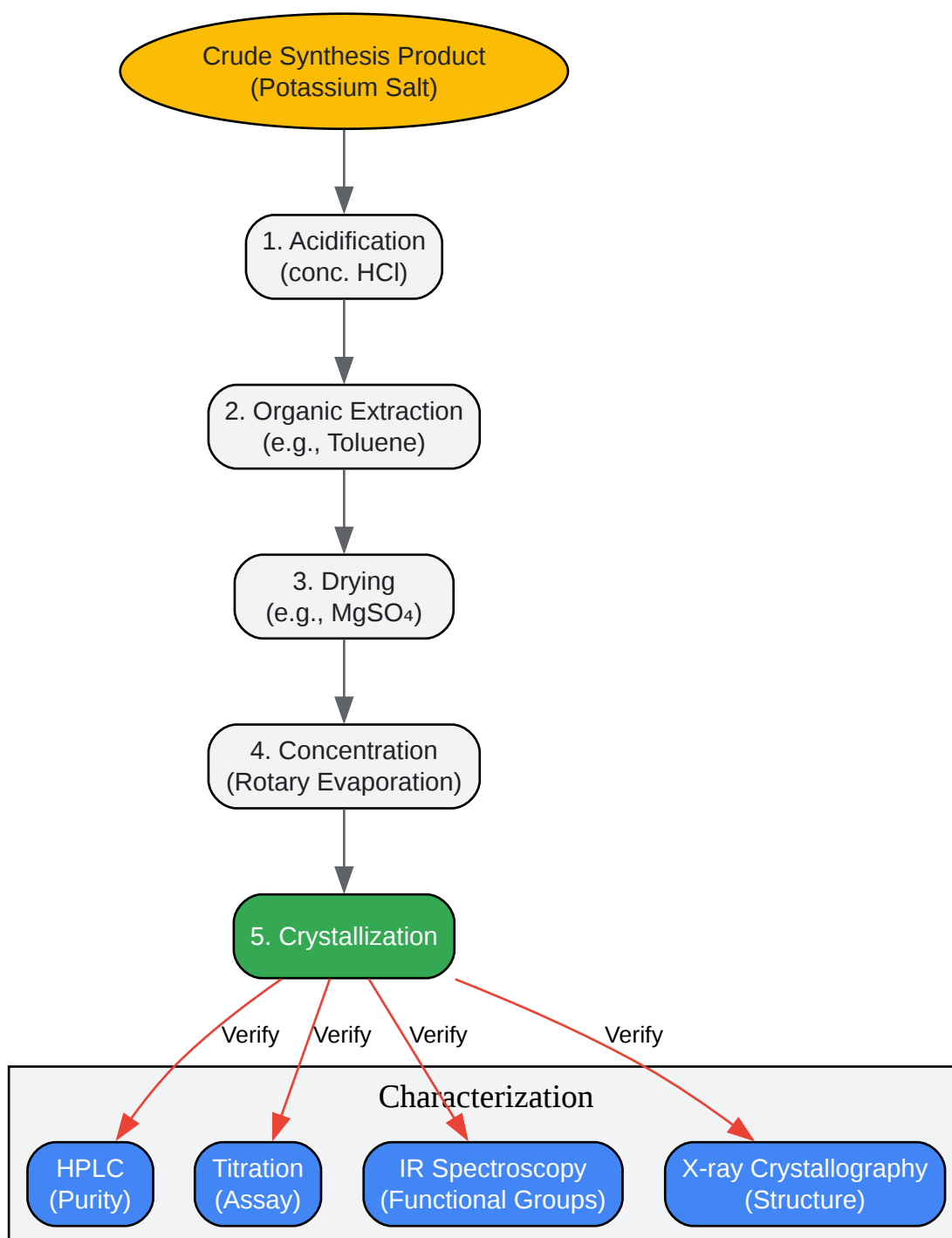


- **Concentration:** The solvent is removed under reduced pressure using a rotary evaporator, yielding the crude product, often as an oily residue.
- **Crystallization:** The residue is allowed to stand, or the conditions are manipulated (e.g., by slow cooling or addition of a non-solvent), to induce crystallization, yielding the purified solid product.

The identity and purity of the final product are confirmed using standard analytical techniques.

- **High-Performance Liquid Chromatography (HPLC):** Purity is often assessed by HPLC, with typical acceptance criteria being  $\geq 97.5\%$ .[\[1\]](#)
- **Acid-Base Titration:** The acid content can be quantified via aqueous acid-base titration to confirm the material's identity and assay, with a typical range of 97.5% to 102.5%.[\[8\]](#)
- **Infrared (IR) Spectroscopy:** The presence of characteristic functional groups (carboxyl O-H, C=O, and C-F bonds) is confirmed by comparing the material's IR spectrum to a reference standard.[\[1\]](#)
- **X-ray Crystallography:** Single-crystal X-ray diffraction is used to unambiguously determine the molecular structure and solid-state packing arrangement, as detailed in the crystallography section.[\[5\]](#)[\[10\]](#)





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Caption: General workflow for the purification and characterization of the title compound.

## Applications and Research Interest



**2,6-Bis(trifluoromethyl)benzoic acid** is primarily utilized as a specialized building block in organic synthesis. Its value stems from the presence of the trifluoromethyl groups, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.

- **Pharmaceutical Industry:** It serves as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).<sup>[9]</sup>
- **Agrochemicals:** It is used in the development of new pesticides and herbicides, where the CF<sub>3</sub> groups contribute to the stability and efficacy of the final products.<sup>[9]</sup>
- **Materials Science:** It is a precursor for advanced materials, including specialty dyes and pigments, where its unique electronic properties are leveraged.<sup>[9]</sup>

## Safety Information

**2,6-Bis(trifluoromethyl)benzoic acid** is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this chemical.

- **Hazard Classifications:** Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).
- **Signal Word:** Warning

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